molecular formula C9H13NO2 B2626613 1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one CAS No. 2189893-22-7

1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one

Cat. No. B2626613
CAS RN: 2189893-22-7
M. Wt: 167.208
InChI Key: ZBVPGCUQJXECAI-OCAPTIKFSA-N
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Description

The compound “1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one” is a complex organic molecule. It is related to the class of compounds known as pyrroles . Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a hexahydrofuro[3,4-c]pyrrol ring structure . This structure is a type of fused ring system, which is common in many biologically active compounds .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanisms of action of organic compounds can vary widely depending on their structure and the biological system in which they are acting .

properties

IUPAC Name

1-[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-3-7-5-12-6-8(7)4-10/h2,7-8H,1,3-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVPGCUQJXECAI-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2COCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@@H]2COC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]prop-2-en-1-one

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